2-Amino-5-benzoyl-1-methylbenzimidazole

Descripción general

Descripción

2-Amino-5-benzoyl-1-methylbenzimidazole is a member of benzophenones . It is reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .

Molecular Structure Analysis

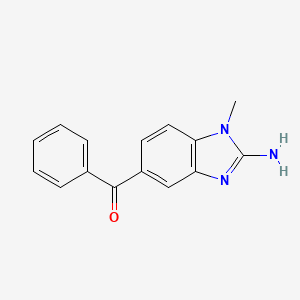

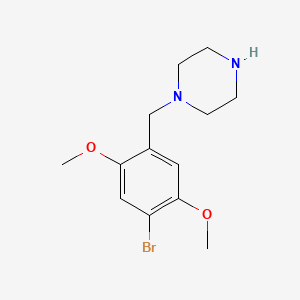

The molecular formula of 2-Amino-5-benzoyl-1-methylbenzimidazole is C15H13N3O . The InChI representation is InChI=1S/C15H13N3O/c1-18-13-8-7-11 (9-12 (13)17-15 (18)16)14 (19)10-5-3-2-4-6-10/h2-9H,1H3, (H2,16,17) . The Canonical SMILES representation is CN1C2=C (C=C (C=C2)C (=O)C3=CC=CC=C3)N=C1N .

Chemical Reactions Analysis

The carbonyl-scavenging ability of 2-amino-1-methylbenzimidazole has been investigated . The mechanism of Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane has been studied in gas phase and in liquid acetonitrile .

Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5-benzoyl-1-methylbenzimidazole is 251.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 60.9 Ų .

Aplicaciones Científicas De Investigación

Pharmacological Applications

2-Aminobenzimidazole molecules and their derivatives have been found to have a wide range of biological and pharmaceutical activities . They are common structural components in medicinal chemistry and are used in the synthesis of various drugs . They have been found to be potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

Anti-HIV-1 Activity

Alkyl and cyclic alkyl amine substituted N-(1 H-benzimidazol-2-ylmethyl)-5,6,7,8-tetrahydro-8-quinolinamines have been discovered and screened for anti-HIV-1 activity as CXCR4 antagonists .

Synthesis of Derivatives

2-Amino-1-methylbenzimidazole may be used for the preparation of 2- or 3-carboxy-4 H -pyrimido [2,1- b ]-benzazol-4-ones and novel functionalized spiropyran’s derivatives of 2 H -1,3-benzoxazinone series .

Corrosion Inhibitors

Benzimidazole compounds, including 2-Amino-5-benzoyl-1-methylbenzimidazole, have been studied for their role as corrosion inhibitors . These compounds have been found to have excellent properties, like increased stability, bioavailability, and significant biological activity .

Antidiabetic Applications

Benzimidazoles have been found to have antidiabetic properties, making them useful in the treatment of diabetes .

Anticancer Applications

Benzimidazoles have also been found to have anticancer properties, making them useful in the treatment of various types of cancer .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-5-benzoyl-1-methylbenzimidazole is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in a variety of cellular processes, including cell shape maintenance, cell division, and intracellular transport .

Mode of Action

2-Amino-5-benzoyl-1-methylbenzimidazole interacts with its target by binding to the colchicine-sensitive site of tubulin . This binding inhibits the polymerization or assembly of tubulin into microtubules . The disruption of microtubule dynamics interferes with essential cellular processes, leading to cell death .

Biochemical Pathways

The inhibition of tubulin polymerization by 2-Amino-5-benzoyl-1-methylbenzimidazole affects multiple biochemical pathways. For instance, it disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In terms of pharmacokinetics, approximately 2% of administered 2-Amino-5-benzoyl-1-methylbenzimidazole is excreted in urine, and the remainder is excreted in the feces as unchanged drug or a primary metabolite . The half-life of this compound ranges from 2.5 to 5.5 hours in patients with normal hepatic function . These properties influence the bioavailability of the compound and its distribution within the body .

Result of Action

The molecular and cellular effects of 2-Amino-5-benzoyl-1-methylbenzimidazole’s action include degenerative alterations in the cells . By inhibiting tubulin polymerization, this compound disrupts the cell’s cytoskeleton, leading to changes in cell shape and function . At the cellular level, these effects can lead to cell cycle arrest and apoptosis .

Action Environment

The action, efficacy, and stability of 2-Amino-5-benzoyl-1-methylbenzimidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or lipids, can potentially interact with the compound and alter its activity . .

Propiedades

IUPAC Name |

(2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-18-13-8-7-11(9-12(13)17-15(18)16)14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSGKMYXOOMNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216266 | |

| Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-benzoyl-1-methylbenzimidazole | |

CAS RN |

66066-76-0 | |

| Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066066760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-BENZOYL-1-METHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K884555J02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)

![(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid](/img/structure/B585855.png)

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)